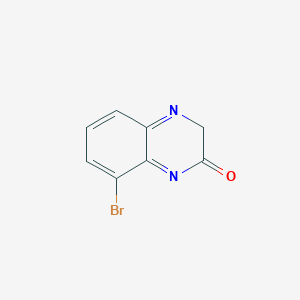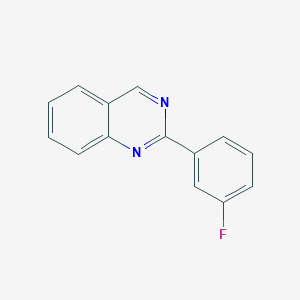
2-Ethyl-2,7,8-trimethylchroman-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic derivative of vitamin E, known for its antioxidant properties. This compound is part of the tocochromanol family, which includes tocopherols and tocotrienols, essential for human nutrition and widely studied for their health benefits .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol typically involves the transglycosylation reaction. One method involves using 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol and maltose in a solution containing dimethyl sulfoxide (DMSO). The reaction is catalyzed by α-glucosidase from Saccharomyces species . The optimal pH for this reaction is 5.5, and the yield increases with the concentration of maltose .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor and verify the product .
化学反应分析
Types of Reactions
2-Ethyl-2,7,8-trimethylchroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
科学研究应用
2-Ethyl-2,7,8-trimethylchroman-6-ol has a wide range of scientific research applications:
作用机制
The primary mechanism of action of 2-Ethyl-2,7,8-trimethylchroman-6-ol is its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells and tissues. The compound interacts with lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation . This activity is crucial in protecting cellular membranes and other structures from oxidative stress .
相似化合物的比较
Similar Compounds
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant properties.
γ-Tocopherol: Another form of vitamin E, which has unique anti-inflammatory properties.
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant assays.
Uniqueness
2-Ethyl-2,7,8-trimethylchroman-6-ol is unique due to its specific structure, which provides distinct antioxidant properties. Unlike other tocopherols, it has been modified to enhance its solubility and stability, making it more effective in certain applications .
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-ethyl-2,7,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-8-12(15)9(2)10(3)13(11)16-14/h8,15H,5-7H2,1-4H3 |
InChI 键 |
CEOXSQIOYUZJMK-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC2=CC(=C(C(=C2O1)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)



![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)

![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)

![1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol](/img/structure/B11884210.png)





